1-[2-(2,5-Dimethylphenyl)pyrrolidin-1-yl]-2-(1,2-oxazol-3-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(2,5-Dimethylphenyl)pyrrolidin-1-yl]-2-(1,2-oxazol-3-yl)ethanone is a synthetic organic compound that features a pyrrolidine ring, a dimethylphenyl group, and an oxazole ring
Preparation Methods
The synthesis of 1-[2-(2,5-Dimethylphenyl)pyrrolidin-1-yl]-2-(1,2-oxazol-3-yl)ethanone typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the Dimethylphenyl Group: This step involves the substitution reaction where the dimethylphenyl group is introduced to the pyrrolidine ring.
Formation of the Oxazole Ring: The oxazole ring can be synthesized through cyclization reactions involving appropriate starting materials.
Final Coupling: The final step involves coupling the pyrrolidine and oxazole rings to form the target compound.
Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-[2-(2,5-Dimethylphenyl)pyrrolidin-1-yl]-2-(1,2-oxazol-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.
Common reagents and conditions for these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[2-(2,5-Dimethylphenyl)pyrrolidin-1-yl]-2-(1,2-oxazol-3-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 1-[2-(2,5-Dimethylphenyl)pyrrolidin-1-yl]-2-(1,2-oxazol-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-[2-(2,5-Dimethylphenyl)pyrrolidin-1-yl]-2-(1,2-oxazol-3-yl)ethanone can be compared with other similar compounds, such as:
Pyrrolidine Derivatives: Compounds with a pyrrolidine ring, which are known for their biological activities.
Oxazole Derivatives: Compounds containing an oxazole ring, which are studied for their antimicrobial and anticancer properties.
The uniqueness of this compound lies in its combined structural features, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
1-[2-(2,5-dimethylphenyl)pyrrolidin-1-yl]-2-(1,2-oxazol-3-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-12-5-6-13(2)15(10-12)16-4-3-8-19(16)17(20)11-14-7-9-21-18-14/h5-7,9-10,16H,3-4,8,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUOAHIOASJHICQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2CCCN2C(=O)CC3=NOC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.